molecular formula C20H21N3OS2 B12146918 4-amino-3-(4-ethylphenyl)-N-(1-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

4-amino-3-(4-ethylphenyl)-N-(1-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B12146918
M. Wt: 383.5 g/mol
InChI Key: QJTATBPKURQGDX-UHFFFAOYSA-N
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Description

4-amino-3-(4-ethylphenyl)-N-(1-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring, an ethylphenyl group, and a phenylethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(4-ethylphenyl)-N-(1-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through the cyclization of appropriate precursors, such as α-haloketones and thiourea, under controlled conditions.

    Introduction of the Ethylphenyl Group: The ethylphenyl group is introduced via a Friedel-Crafts alkylation reaction, where ethylbenzene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.

    Attachment of the Phenylethyl Group: The phenylethyl group is attached through a nucleophilic substitution reaction, where a phenylethyl halide reacts with the thiazole intermediate.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the thiazole intermediate is reacted with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

4-amino-3-(4-ethylphenyl)-N-(1-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the attached functional groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-3-(4-methylphenyl)-N-(1-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
  • 4-amino-3-(4-isopropylphenyl)-N-(1-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Uniqueness

Compared to similar compounds, 4-amino-3-(4-ethylphenyl)-N-(1-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is unique due to the presence of the ethylphenyl group, which may confer distinct chemical and biological properties. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C20H21N3OS2

Molecular Weight

383.5 g/mol

IUPAC Name

4-amino-3-(4-ethylphenyl)-N-(1-phenylethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C20H21N3OS2/c1-3-14-9-11-16(12-10-14)23-18(21)17(26-20(23)25)19(24)22-13(2)15-7-5-4-6-8-15/h4-13H,3,21H2,1-2H3,(H,22,24)

InChI Key

QJTATBPKURQGDX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NC(C)C3=CC=CC=C3)N

Origin of Product

United States

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